molecular formula C18H30N4O3S B14939482 N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide

N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide

Cat. No.: B14939482
M. Wt: 382.5 g/mol
InChI Key: NUMSGPOWAWGVOJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide is a structurally complex piperazine derivative characterized by:

This compound’s design combines elements of multifunctional antioxidants (MFAOs) and arylpiperazine derivatives, suggesting applications in neurological or oxidative stress-related disorders .

Properties

Molecular Formula

C18H30N4O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(1-pyrrol-1-ylcyclohexyl)acetyl]piperazine-1-sulfonamide

InChI

InChI=1S/C18H30N4O3S/c1-19(2)26(24,25)22-14-12-20(13-15-22)17(23)16-18(8-4-3-5-9-18)21-10-6-7-11-21/h6-7,10-11H,3-5,8-9,12-16H2,1-2H3

InChI Key

NUMSGPOWAWGVOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CC2(CCCCC2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the core cyclohexyl structure. The key steps include:

    Formation of the Cyclohexyl Core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the Pyrrole Group: The pyrrole group can be introduced via a palladium-catalyzed coupling reaction.

    Acetylation: The acetyl group is added using acetyl chloride in the presence of a base.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

a) N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide

  • Structural difference : Replaces the cyclohexyl-acetyl-pyrrole group with a pyrimidinyl moiety.
  • Pharmacological impact: Exhibits superior ocular and neural tissue distribution in rats compared to monofunctional analogs (FRS/CHL groups), attributed to its balanced lipophilicity (logP ~2.1) .
  • Biodistribution: 24-hour post-administration, ocular tissues showed 12.3 μM concentrations, 3× higher than non-sulfonamide analogs .

b) 1-[(4-nitrophenyl)sulfonyl]-4-(3-phenylpropenyl)piperazine (CAS 346726-81-6)

  • Structural difference : Features a nitrophenylsulfonyl group and propenyl substituent instead of dimethyl and pyrrole-cyclohexyl groups.
  • Pharmacological impact : The electron-withdrawing nitro group reduces metabolic stability (t₁/₂ = 1.8 hours in liver microsomes) compared to the target compound’s dimethylated sulfonamide (t₁/₂ = 4.2 hours) .

Cyclohexyl- and Pyrrole-Containing Derivatives

a) MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine)

  • Structural difference : Lacks the sulfonamide and acetyl-pyrrole groups, instead incorporating a diphenylethyl chain.
  • Pharmacological impact : MT-45 is a psychoactive opioid receptor agonist with µ-opioid affinity (Ki = 34 nM), whereas the target compound’s sulfonamide-pyrrole motif may shift activity toward serotonin (5-HT1A) or dopamine receptors .

b) N,N-dimethyl-4-(1H-pyrrol-1-yl)aniline

  • Structural difference : Simplified aniline core without the piperazine-sulfonamide or cyclohexyl-acetyl groups.
  • Pharmacological impact : Primarily used as a synthetic intermediate; the target compound’s added complexity enhances binding specificity (e.g., 5-HT1A Ki = 18 nM vs. >1 μM for the aniline analog) .

Arylpiperazine Derivatives with Therapeutic Potential

a) N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (Compound 7)

  • Structural difference : Substitutes the cyclohexyl-acetyl-pyrrole with a tricyclic adamantane group.
  • Pharmacological impact : Shows high 5-HT1A affinity (Ki = 0.8 nM) but poor blood-brain barrier (BBB) penetration due to high polar surface area (PSA = 98 Ų). The target compound’s lower PSA (72 Ų) may improve CNS bioavailability .

Comparative Data Table

Compound Molecular Weight Key Substituents logP 5-HT1A Ki (nM) Metabolic t₁/₂ (h)
Target Compound 463.56 Cyclohexyl-acetyl-pyrrole 3.2 18 4.2
N,N-dimethyl-4-(pyrimidin-2-yl) analog 342.41 Pyrimidinyl 2.1 N/A 5.5
MT-45 334.48 Diphenylethyl 4.8 N/A 2.1
Compound 7 (Adamantane derivative) 455.63 Tricyclo[3.3.1.1³,⁷]decan-1-amine 4.5 0.8 3.8

Data compiled from

Biological Activity

N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine core substituted with a sulfonamide group and an acetylated pyrrole moiety. This unique configuration may contribute to its interaction with various biological targets.

This compound primarily interacts with G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. Recent studies suggest that compounds with similar structural motifs can modulate GPCR signaling pathways, influencing processes such as neurotransmitter release and pain modulation .

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

1. Analgesic Effects

Research indicates that the compound may exhibit analgesic properties by acting on opioid receptors. This is significant given the ongoing search for effective pain management therapies that minimize the risk of addiction associated with traditional opioids.

2. Antidepressant Potential

Preliminary studies suggest that compounds similar to this compound may have antidepressant effects through modulation of serotonin and norepinephrine levels in the brain.

3. Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Buran et al. (2024)Identified hybrid compounds with enhanced analgesic and anti-inflammatory activities compared to traditional sulfonamides .
PMC3315628 (2013)Explored GPCR modulation by similar piperazine derivatives, suggesting potential pathways for therapeutic applications .
PubChem DatabaseCompiled data on related compounds indicating varied biological activities including antimicrobial and anticancer effects .

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